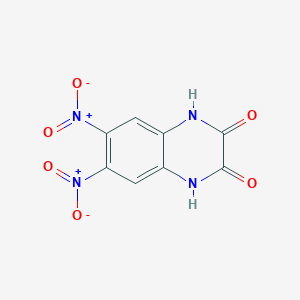![molecular formula C15H9N3S B373980 14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene](/img/structure/B373980.png)
14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines elements of pyridine, benzothiepine, and pyrimidine. The fusion of these rings results in a molecule with diverse biological activities, making it a valuable scaffold for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents. For instance, heating this precursor with sodium methoxide (MeONa) in butanol (BuOH) at reflux conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiepine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidizing the sulfur atom.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule.
科学的研究の応用
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological macromolecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition disrupts cellular signaling pathways that are crucial for cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a similar pyrimidine core but lacking the benzothiepine ring.
Pyrazolo[3,4-d]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring, known for its anticancer activity.
Uniqueness
Pyrido2’,3’:2,3benzothiepino[5,4-d]pyrimidine is unique due to the presence of the benzothiepine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with a broader range of molecular targets, making it a versatile scaffold for drug development.
特性
分子式 |
C15H9N3S |
|---|---|
分子量 |
263.3g/mol |
IUPAC名 |
14-thia-3,5,12-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8(13),9,11,15,17-nonaene |
InChI |
InChI=1S/C15H9N3S/c1-2-6-13-11(4-1)14-12(8-16-9-18-14)10-5-3-7-17-15(10)19-13/h1-9H |
InChIキー |
INTYVBKNMMUUKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC=NC=C3C4=C(S2)N=CC=C4 |
正規SMILES |
C1=CC=C2C(=C1)C3=NC=NC=C3C4=C(S2)N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


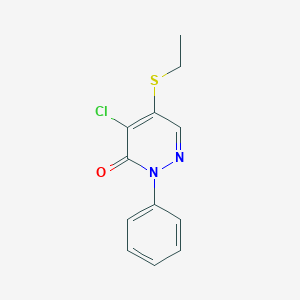
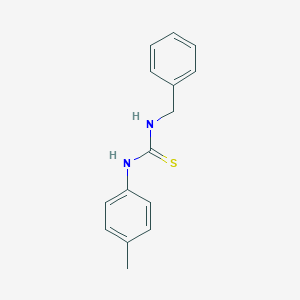
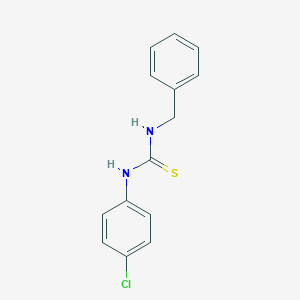
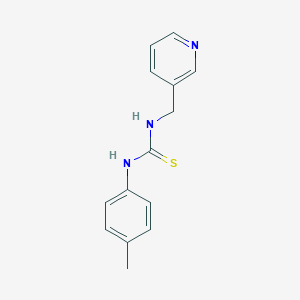
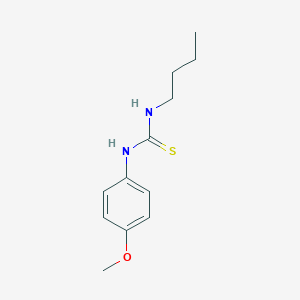
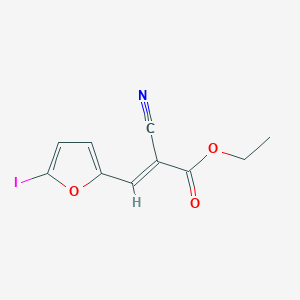
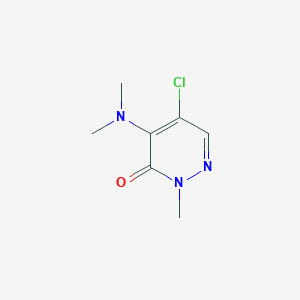
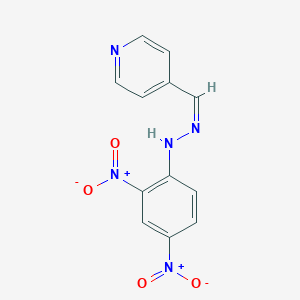
![N-{3-[(2-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373915.png)
![1-(4-amino-3,5-dichlorophenyl)-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamino)ethanol](/img/structure/B373916.png)
![N-[2-(benzhydryloxy)ethyl]-N-(4,5-dihydro-1H-imidazol-2-yl)amine](/img/structure/B373917.png)
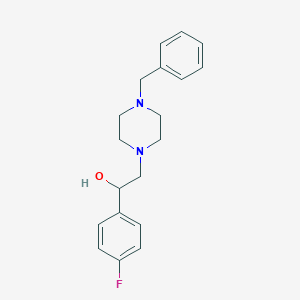
![N-methyl-N-(3-phenyl-3-{[4-(trifluoromethyl)phenyl]sulfanyl}propyl)amine](/img/structure/B373921.png)
